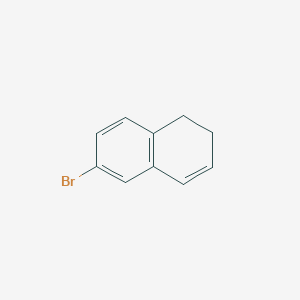

6-Bromo-1,2-dihydronaphthalene

Description

Overview of Dihydronaphthalene Scaffolds in Organic Synthesis

Dihydronaphthalenes are a class of organic compounds that feature a partially saturated bicyclic aromatic hydrocarbon structure. This scaffold is a fundamental component in numerous biologically active molecules and serves as a versatile building block in the field of organic synthesis. wiley.com The unique structural and electronic properties of dihydronaphthalenes make them valuable precursors for the construction of more complex molecular architectures. wiley.com Their utility is demonstrated in the total synthesis of natural products and the development of novel therapeutic agents. acs.orgbeelerlab.com The reactivity of the dihydronaphthalene core can be finely tuned through the introduction of various functional groups, allowing for a wide range of chemical transformations.

Significance of Halogenated Dihydronaphthalenes in Chemical Transformations

The incorporation of halogen atoms, such as bromine or chlorine, onto the dihydronaphthalene framework significantly enhances its synthetic utility. Halogenated dihydronaphthalenes are key intermediates in a variety of chemical reactions, including cross-coupling reactions, substitutions, and eliminations. smolecule.com The carbon-halogen bond serves as a reactive handle, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This strategic functionalization is crucial in the synthesis of complex molecules with specific biological or material properties. For instance, the presence of a bromine atom can direct further chemical modifications and is instrumental in creating diverse chemical libraries for drug discovery and materials science.

Contextualization of 6-Bromo-1,2-dihydronaphthalene within the Dihydronaphthalene Class

This compound is a specific isomer within the family of halogenated dihydronaphthalenes. Its structure consists of a dihydronaphthalene core with a bromine atom attached to the sixth position of the aromatic ring. This particular arrangement of the bromine atom and the partially saturated ring influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The compound belongs to the class of bicyclic aromatic hydrocarbons with reduced saturation, which distinguishes its chemical behavior from fully aromatic or fully saturated analogues.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 75693-17-3 |

| Molecular Formula | C₁₀H₉Br |

| Molecular Weight | 209.08 g/mol |

| Appearance | Not specified |

| InChI | InChI=1S/C10H9Br/c11-9-5-4-8-3-1-2-7(8)6-9/h4-6H,1-3H2 |

| InChI Key | FHNINJBWJBJLEO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=C2C(=C1)C=CC(=C2)Br |

This data is compiled from publicly available chemical databases. chemicalbook.comepa.gov

Spectroscopic Data of this compound

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. While specific spectral data can vary slightly based on the solvent and experimental conditions, typical expected values are outlined below.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons. The aromatic protons would appear in the downfield region, with their splitting patterns and chemical shifts influenced by the bromine substituent. The aliphatic protons of the dihydronaphthalene ring would appear in the upfield region. |

| ¹³C NMR | Resonances for the ten carbon atoms in the molecule. The carbon atom attached to the bromine would show a characteristic chemical shift, and the other aromatic and aliphatic carbons would have distinct signals. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (m/z 209/211 due to the isotopic distribution of bromine). Fragmentation patterns would provide further structural information. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Br bond. |

Detailed experimental spectra can be found in specialized chemical literature and databases.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various laboratory-scale methods. One common approach involves the bromination of 1,2-dihydronaphthalene (B1214177) using a suitable brominating agent. Another route starts from 6-bromo-2-tetralone (B1270756), which can be synthesized from 6-bromo-1-tetralone through a sequence of hydroboration, dehydration, and epoxidation reactions. google.com The resulting 6-bromo-2-tetralone can then be transformed into this compound. google.com The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

Chemical Reactivity and Transformations

This compound is a versatile intermediate that participates in a range of chemical transformations. The presence of the bromine atom on the aromatic ring makes it an excellent substrate for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. smolecule.com These reactions allow for the introduction of various aryl, alkyl, and alkynyl groups at the 6-position. The double bond in the dihydronaphthalene ring can undergo addition reactions, such as halogenation, to introduce further functionality. researchgate.netnih.gov For instance, dichlorination can yield vicinal dichloride products. researchgate.net Furthermore, the dihydronaphthalene scaffold itself can undergo ring-contraction reactions under specific conditions. thieme-connect.com

Applications in Scientific Research

As a Building Block in Medicinal Chemistry

The structural motif of this compound is found in various compounds of medicinal interest. Its derivatives have been investigated for their potential biological activities. For example, related brominated naphthalene (B1677914) compounds have been studied for their antifungal properties. The ability to functionalize the 6-position through the bromine handle allows for the synthesis of a library of compounds for screening against various biological targets. This makes this compound a valuable starting material in the development of new therapeutic agents.

In Materials Science

The electronic and structural properties of this compound and its derivatives make them of interest in the field of materials science. The reactive bromine atom can be utilized to initiate polymerization or as a cross-linking agent in the development of new polymeric materials with tailored properties. Furthermore, the dihydronaphthalene core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. smolecule.com Research is ongoing to explore the potential of this compound and its derivatives in the synthesis of novel nanomaterials with specific optical or electronic characteristics.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKQHPNLNHXWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507137 | |

| Record name | 6-Bromo-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75693-17-3 | |

| Record name | 6-Bromo-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1,2 Dihydronaphthalene

De Novo Synthesis of the 1,2-Dihydronaphthalene (B1214177) Core

The formation of the 1,2-dihydronaphthalene scaffold is a critical first step and can be achieved through several synthetic strategies. chinesechemsoc.orgresearchgate.net These methods often aim to build the bicyclic system from simpler, acyclic or monocyclic precursors. chinesechemsoc.orgresearchgate.net

Cyclization Reactions

Intramolecular cyclization reactions represent a common approach to construct the 1,2-dihydronaphthalene core. These reactions typically involve the formation of a new ring by connecting two ends of a suitably functionalized precursor.

One such method involves the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone moiety. acs.orgnih.gov This process can yield biologically active 1,2-dihydronaphthalene-1-ol derivatives with high efficiency and stereoselectivity. acs.orgnih.gov Mechanistic studies suggest the in situ formation of (E)- and (Z)-allylcopper intermediates, with the major product arising from the selective intramolecular allylation of the (E)-allylcopper form via a boat-like transition state. acs.orgnih.gov

Another strategy employs cobalt-catalyzed reactions of o-styryl N-tosyl hydrazones. rsc.orgnih.gov This method takes advantage of the reactivity of a cobalt(III)-carbene radical intermediate. rsc.orgnih.gov The reaction proceeds via the release of reactive ortho-quinodimethane (o-QDM) intermediates, which then undergo a 6π-cyclization to form the 1,2-dihydronaphthalene ring system. rsc.orgrsc.org This has been successfully applied to a range of substrates. rsc.orgnih.gov

Furthermore, visible light-mediated photoredox catalysis, merged with cobalt catalysis, allows for the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes (MCPs). rsc.org

Annulation Strategies, Including Electrochemical Oxidative Annulation

Annulation strategies involve the formation of a new ring onto an existing one. A noteworthy and modern approach is the electrochemical oxidative [4+2] annulation. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org

This method facilitates the construction of polysubstituted 1,2-dihydronaphthalenes through the cross-coupling of two different styrenes. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds under mild, electrochemical conditions, obviating the need for metal catalysts or external oxidants. chinesechemsoc.orgchinesechemsoc.org A plausible mechanism involves the initial oxidation of a triarylamine mediator at the anode to form a nitrogen radical cation. chinesechemsoc.orgrsc.org This radical cation then oxidizes a styrene (B11656) molecule to an alkene radical cation, which is subsequently attacked by a second styrene molecule, leading to cyclization and formation of the dihydronaphthalene product. chinesechemsoc.orgrsc.org This technique offers high regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org

| Annulation Method | Reactants | Catalyst/Conditions | Key Features |

| Electrochemical Oxidative [4+2] Annulation | Two different styrenes | Electrochemical oxidation, no metal catalyst | High regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org |

| Cerium-Catalyzed Annulation | 1H-isochromenes and cinnamic acids | Cerium catalyst | Broad substrate scope and high functional group tolerance. nih.gov |

| Molybdenum-Mediated Annulation | Naphthalene (B1677914)/Anthracene and nucleophiles | Recyclable molybdenum dearomatization agent | Forms 2-substituted 1,2-dihydronaphthalenes. researchgate.net |

Partial Hydrogenation and Reduction Approaches

The 1,2-dihydronaphthalene core can also be accessed through the partial reduction of naphthalene. One established method is the Birch reduction, which employs sodium or potassium metal in liquid ammonia (B1221849) with an alcohol as a proton source. google.comhuji.ac.il This reaction typically yields a mixture of 1,2- and 1,4-dihydronaphthalene. google.com The ratio of these isomers can be influenced by reaction conditions. google.com

Catalytic hydrogenation of naphthalene using transition metal catalysts like palladium or platinum can also yield 1,2-dihydronaphthalene. smolecule.com More recently, rhodium-catalyzed enantioselective hydrogenation of tetrasubstituted 1,2-dihydronaphthalene esters has been developed as a powerful platform for the synthesis of complex natural products. westlake.edu.cn

Another approach involves the reduction of 1-tetralones to the corresponding alcohols, followed by dehydration to yield 1,2-dihydronaphthalenes. researchgate.net This two-step process is a common and effective laboratory-scale synthesis. researchgate.net

| Reduction Method | Starting Material | Reagents/Catalyst | Product(s) |

| Birch Reduction | Naphthalene | Sodium/Potassium in liquid ammonia, alcohol | Mixture of 1,2- and 1,4-dihydronaphthalene. google.comhuji.ac.il |

| Catalytic Hydrogenation | Naphthalene | Palladium or Platinum catalyst | 1,2-Dihydronaphthalene. smolecule.com |

| Reduction-Dehydration | 1-Tetralones | NaBH4, then acid (e.g., p-TsOH) | 1,2-Dihydronaphthalenes. researchgate.net |

Introduction of the Bromo-Substituent onto the Dihydronaphthalene Scaffold

Once the 1,2-dihydronaphthalene core is synthesized, the next step is the introduction of the bromine atom at the 6-position. This can be achieved through direct bromination or via indirect routes involving functional group interconversions.

Direct Bromination Strategies

Direct bromination involves the reaction of 1,2-dihydronaphthalene with a brominating agent. Electrophilic aromatic substitution is the most common mechanism for this transformation. Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) are typically used. The reaction often employs a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to polarize the bromine molecule and enhance its electrophilicity. The regioselectivity of the bromination, directing the bromine to the 6-position, is influenced by the electronic properties of the dihydronaphthalene ring system.

Indirect Routes via Functional Group Interconversion

Indirect routes offer an alternative when direct bromination is not feasible or provides low yields of the desired isomer. These methods involve the synthesis of a 1,2-dihydronaphthalene derivative with a functional group at the 6-position that can be subsequently converted to a bromine atom. imperial.ac.uk

One potential pathway starts from 6-bromo-1-tetralone. This starting material can be reduced to the corresponding alcohol, followed by dehydration to yield 6-bromo-1,2-dihydronaphthalene. google.com Another strategy could involve the synthesis of 6-amino-1,2-dihydronaphthalene, which can then be converted to the corresponding diazonium salt. A subsequent Sandmeyer reaction with a copper(I) bromide catalyst would then introduce the bromine atom at the desired position.

These functional group interconversions provide flexibility in the synthetic design, allowing for the strategic introduction of the bromo-substituent. imperial.ac.uk

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective routes to this compound and its derivatives, minimizing waste and allowing for milder reaction conditions compared to stoichiometric methods.

Transition Metal-Catalyzed Methodologies

Transition metals, particularly palladium, rhodium, and cobalt, are powerful catalysts for the formation of the dihydronaphthalene core.

Cobalt Catalysis: Cobalt-catalyzed reactions have been developed for the synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. rsc.orgrsc.org This method proceeds via a cobalt(III)-carbene radical intermediate and has been successfully applied to a broad range of substrates, affording the products in good to excellent yields (70-90%). rsc.orgrsc.org Mechanistic studies suggest the involvement of an ortho-quinodimethane (o-QDM) intermediate that undergoes a 6π-cyclization. rsc.orgrsc.org

Rhodium Catalysis: Rhodium(III) complexes have been used for the regio- and stereoselective annulation of benzamides with 1,2-dihydronaphthalene. nih.gov This reaction demonstrates the utility of C-H activation in building complex molecular scaffolds from relatively simple precursors.

Indium Catalysis: An In(III)-TMSBr-catalyzed cascade reaction of diarylalkynes with acrylates provides access to various aryldihydronaphthalene derivatives. mdpi.com This one-pot reaction proceeds through an intramolecular Friedel-Crafts type arylation followed by a nucleophilic attack on the acrylate. mdpi.com

Iron Catalysis: Iron-catalyzed diazidation of alkenes, including 1,2-dihydronaphthalene, using TMSN3 as the azide (B81097) source has been reported to produce diazidated products with high diastereoselectivity. chemrevlett.com

Below is a table summarizing selected transition metal-catalyzed reactions for dihydronaphthalene synthesis.

| Catalyst System | Substrates | Product Type | Yield | Reference |

| [Co(TPP)] | o-styryl N-tosyl hydrazones | Substituted 1,2-dihydronaphthalenes | 70-90% | rsc.orgrsc.org |

| [Cp*RhCl2]2 / NaHCO3 | Benzamides, 1,2-dihydronaphthalene | Fused hexahydrobenzo[c]phenanthridines | 62-74% | nih.gov |

| In(tfacac)3 / TMSBr | Diarylalkynes, Acrylates | Aryldihydronaphthalene derivatives | 37-64% | mdpi.com |

| Fe(NTf2)2 / L2 / tBuOOBz | 1,2-Dihydronaphthalene, TMSN3 | 1,2-Diazido-1,2,3,4-tetrahydronaphthalene | High diastereoselectivity | chemrevlett.com |

Organocatalytic and Biocatalytic Strategies

Organocatalysis provides a metal-free alternative for the synthesis of chiral dihydronaphthalenes. A notable example is the use of chiral phosphoric acids to catalyze the reaction of isobenzopyrylium ions, generated in situ, with boronic acids. acs.orgnih.gov This method yields highly enantioenriched 1,2-dihydronaphthalene products with excellent stereocontrol. acs.org Another organocatalytic approach involves a Michael-aldol cascade reaction with arylalkanes to access valuable chiral dihydronaphthalenes. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, is an emerging field for the synthesis of complex molecules. While specific biocatalytic routes to this compound are not well-documented, the principles of biocatalysis, such as the use of cytochrome P450 monooxygenases for selective C-H oxyfunctionalization, hold promise for future synthetic applications. rsc.org The biotransformation of 6-Bromo-2-tetralone (B1270756) into chiral alcohols like 6-bromo-2-tetralol has been noted, highlighting the potential for enzymatic reactions in modifying precursors.

Synthetic Strategies Employing this compound Precursors

The most common synthetic route to this compound involves the chemical modification of a tetralone precursor, specifically 6-Bromo-1-tetralone or 6-Bromo-2-tetralone.

A widely used method starts with the reduction of 6-Bromo-1-tetralone to the corresponding alcohol, 6-bromo-1-tetralol, using a reducing agent like sodium borohydride (B1222165) (NaBH4). scispace.com This is followed by acid-catalyzed dehydration to yield this compound. scispace.com

Alternatively, 6-Bromo-2-tetralone can be utilized. A multi-step synthesis starting from 6-bromo-1-tetralone involves hydroboration, dehydration, epoxidation, and subsequent ring-opening to yield 6-bromo-2-tetralone. google.com This ketone can then be transformed into this compound, for example, through the formation of an enamine intermediate followed by reduction. google.com

A summary of a typical precursor-based synthesis is provided below:

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product | Reference |

| 6-Bromo-1-tetralone | NaBH4 / MeOH | 6-Bromo-1-tetralol | p-TsOH / Toluene | This compound | scispace.com |

| 6-Bromo-2-tetralone | N-methylpiperazine | Enamine intermediate | Sodium cyanoborohydride / HCl | 1-Methyl-6-bromo-1,2,3,4-tetrahydro-naphthalen-2-amine derivative | google.com |

These precursor-based strategies are foundational and offer reliable access to the target compound, which can then be used in further synthetic elaborations.

Chemical Reactivity and Transformation Pathways of 6 Bromo 1,2 Dihydronaphthalene

Reactions Involving the Carbon-Bromine Bond

The bromine atom attached to the sp²-hybridized carbon of the aromatic ring is a key functional group that enables numerous transformations, primarily through metal-catalyzed cross-coupling reactions and substitution pathways.

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo group in 6-Bromo-1,2-dihydronaphthalene serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid. wikipedia.org This reaction is widely used to form new C-C bonds. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki coupling would involve its reaction with a suitable boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/PCy₃ | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane | 6-Aryl-1,2-dihydronaphthalene |

C−P Cross-Coupling: The formation of a carbon-phosphorus bond can be achieved via copper-catalyzed cross-coupling. Research on the analogous compound, 4-bromo-1,2-dihydronaphthalene (B12817273), provides insight into this transformation. sci-hub.seresearchgate.net In an attempted C-P coupling reaction between 4-bromo-1,2-dihydronaphthalene and diphenylphosphine (B32561) oxide, the primary product observed was not the result of direct cross-coupling. sci-hub.se Instead, a conjugate addition product, 1,2-bis(diphenylphosphinoyl)tetralin, was isolated as the major component in a 45% yield, with only trace amounts of the expected cross-coupling product detected. sci-hub.se This outcome suggests that for this specific substrate, the conjugate addition pathway is significantly favored over the direct C-P coupling at the vinylic bromide position. sci-hub.seresearchgate.net

sci-hub.se| Substrate | Reagent | Catalyst System | Major Product | Minor Product |

|---|---|---|---|---|

| 4-Bromo-1,2-dihydronaphthalene | Diphenylphosphine oxide | CuI / N,N'-dimethylethylenediamine / Cs₂CO₃ | 1,2-bis(diphenylphosphinoyl)tetralin (Conjugate Addition Product) | 4-(diphenylphosphinoyl)-1,2-dihydronaphthalene (Cross-Coupling Product) |

While nucleophilic aromatic substitution is generally challenging, the bromine atom on the this compound ring can be replaced by nucleophiles, often under specific conditions such as metal catalysis or via an addition-elimination mechanism. smolecule.comsmolecule.com For related structures, nucleophiles like halides or alkoxides have been shown to displace bromo or methoxy (B1213986) groups. smolecule.com A relevant example is the intramolecular nucleophilic substitution on a carbon atom bearing a bromine substituent in a naphthol derivative, which results in the formation of a dihydronaphthofuran ring system. rsc.org This demonstrates the feasibility of using the C-Br bond as a site for introducing new functional groups through substitution pathways.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 6-Methoxy-1,2-dihydronaphthalene |

| Amine | Ammonia (B1221849) (NH₃) or primary/secondary amines | 6-Amino-1,2-dihydronaphthalene derivatives |

| Cyanide | Copper(I) cyanide (CuCN) | 6-Cyano-1,2-dihydronaphthalene |

Treatment of vinylic halides with a strong, non-nucleophilic base can induce a 1,2-elimination reaction. In the case of bromo-dihydronaphthalene systems, this can lead to the formation of highly strained and transient cyclic allene (B1206475) intermediates. researchgate.netsnnu.edu.cn These intermediates, such as derivatives of 1,2-naphthadiene, are extremely reactive due to their bent geometry. nih.gov They cannot be isolated but can be trapped in situ through various reactions, most notably cycloadditions. researchgate.netsnnu.edu.cnacs.org The fleeting cyclic allene can be intercepted by 1,3-dipoles or dienes like furan (B31954) to rapidly generate complex polycyclic scaffolds. researchgate.net This pathway offers a powerful method for constructing intricate molecular architectures from the this compound precursor. snnu.edu.cn

Nucleophilic Substitution Reactions

Reactivity of the 1,2-Dihydronaphthalene (B1214177) Unsaturated System

The endocyclic double bond in the non-aromatic ring is susceptible to addition reactions, behaving like a typical alkene, albeit with electronic influence from the fused aromatic ring.

The double bond of the 1,2-dihydronaphthalene system can undergo electrophilic addition. arkat-usa.orgresearchgate.net The mechanism typically involves the attack of an electrophile on the double bond to form a carbocation intermediate. This cation is positioned adjacent to the benzene (B151609) ring, which can offer some resonance stabilization. arkat-usa.org However, studies comparing the reactivity of 1,2-dihydronaphthalene to the planar molecule indene (B144670) have shown that the non-planar, puckered conformation of the dihydronaphthalene ring reduces the orbital overlap and, consequently, the stabilization of the positive charge. arkat-usa.org This results in a slower rate of electrophilic addition compared to more planar systems. arkat-usa.org A classic example of this reaction type is the dihalogenation of alkenes, which proceeds through a cyclic haliranium ion intermediate, often leading to anti-selective addition. researchgate.net

| Electrophile Reagent | Intermediate | Product |

|---|---|---|

| Bromine (Br₂) | Bromonium ion | 6-Bromo-1,2-dibromo-1,2,3,4-tetrahydronaphthalene |

| Hydrogen Bromide (HBr) | Carbocation | 2,6-Dibromo-1,2,3,4-tetrahydronaphthalene (Markovnikov addition) |

| Peroxy Acid (e.g., m-CPBA) | - | 6-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene |

The double bond in this compound can participate as a 2π-electron component (a dipolarophile or dienophile) in cycloaddition reactions.

1,3-Dipolar Cycloadditions: This class of reactions is one of the most significant for sydnones and other 1,3-dipoles. beilstein-journals.org A 1,3-dipole, such as a nitrile imine or an azide (B81097), can react with the alkene of the dihydronaphthalene system in a [3+2] cycloaddition to form a five-membered heterocyclic ring. beilstein-journals.orggoogleapis.com These reactions can be initiated either thermally or photochemically. beilstein-journals.org For instance, reacting this compound with an azide would yield a triazoline ring fused to the tetralin framework. googleapis.com This approach provides a direct route to complex, fused heterocyclic systems. acs.orgacs.org

[4+2] Cycloadditions: The alkene can also function as a dienophile in Diels-Alder reactions, reacting with a 1,3-diene. Furthermore, related dihydronaphthalene systems have been synthesized via oxidative dimerization and [4+2] cycloaddition of styrene (B11656) derivatives, highlighting the role of this structural motif in such transformations. lnu.edu.cn The generation of strained cyclic allene intermediates from this compound can also lead to subsequent intramolecular [4+2] cycloaddition reactions, providing access to complex tetracyclic structures in a single step. researchgate.net

| 1,3-Dipole Type | Reagent Example | Resulting Fused Ring |

|---|---|---|

| Azide | Phenyl azide (PhN₃) | Triazoline |

| Nitrile Imine | Generated from a sydnone (B8496669) or tetrazole | Pyrazoline |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |

Intramolecular Cyclizations and Heteroannulations

The dihydronaphthalene framework, including brominated derivatives, is often synthesized through intramolecular cyclization reactions. These methods provide a powerful means to construct the core bicyclic structure from acyclic precursors.

One prominent method involves the cobalt(II)-catalyzed intramolecular ring-closing of o-styryl N-tosyl hydrazones. rsc.org This reaction proceeds via a cobalt(III)-carbene radical intermediate, which then undergoes cyclization to form various substituted 1,2-dihydronaphthalenes. rsc.orgrsc.org The reaction is applicable to a broad range of substrates with different substituents on the aromatic ring, yielding the desired products in good to excellent yields, typically between 70-90%. rsc.orgrsc.org

Another strategy is the intramolecular didehydro-Diels-Alder (DDDA) reaction of styrene-ynes. nih.gov This thermal process can yield dihydronaphthalene structures without the need for a transition metal catalyst. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a tetraenyl cycloadduct, which then loses hydrogen gas to yield the final product. acs.org

Furthermore, electrophilic cyclization serves as a route to heteroannulated dihydronaphthalenes. For instance, a sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes can produce 3-sulfenyl-1,2-dihydronaphthalenes. nih.gov In this process, a sulfoxide (B87167) activated by an anhydride (B1165640) acts as a sulfur electrophile, triggering the intramolecular cyclization. nih.gov

Functionalization and Derivatization Strategies of the Dihydronaphthalene Framework

The this compound core is amenable to a variety of functionalization and derivatization reactions, leveraging the reactivity of the bromine substituent, the double bond, and the aromatic ring.

A significant transformation is the thallium trinitrate (TTN)-mediated oxidative rearrangement. scispace.comscielo.brresearchgate.net When this compound is treated with TTN in methanol, it undergoes a ring contraction to produce 5-bromo-1-(dimethoxymethyl)indan as the major product, albeit in a modest yield of 32%. scispace.comscielo.br This reaction is highly sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the bromo group, disfavor the rearrangement and lead to the formation of significant side products, including glycol derivatives and naphthalene (B1677914). scispace.comscielo.brresearchgate.net

The bromine atom itself serves as a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (reacting with aryl boronic acids) and Buchwald-Hartwig amination (reacting with amines) allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position, respectively. vulcanchem.com These methods are crucial for elaborating the molecular structure and are foundational in pharmaceutical synthesis. vulcanchem.com

The double bond within the dihydronaphthalene framework can also be functionalized. For example, hydrogenation using a palladium on carbon (Pd/C) catalyst can selectively reduce the double bond to yield the corresponding tetrahydronaphthalene derivative. chinesechemsoc.org Conversely, oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can aromatize the ring system to produce a substituted naphthalene. chinesechemsoc.org Other reactions at the double bond include epoxidation and bromoarylation, which can introduce further complexity and lead to polycyclic scaffolds. acs.org

A summary of the TTN-mediated oxidation of various substituted 1,2-dihydronaphthalenes highlights the effect of the substituent on the product distribution.

| Substrate (Substituent) | Solvent | Ring Contraction Product (Yield %) | Other Products (Yield %) |

|---|---|---|---|

| This compound | Methanol | 5-Bromo-1-(dimethoxymethyl)indan (32%) | 2-Bromo-6,7-dihydronaphthalene-1,2-diol dimethyl ether, 2-Bromonaphthalene |

| 6-Nitro-1,2-dihydronaphthalene | Methanol | 5-Nitro-1-(dimethoxymethyl)indan (17%) | Glycol derivatives, Naphthalene derivatives |

| 6-Methoxy-1,2-dihydronaphthalene | Methanol | 5-Methoxy-1-(dimethoxymethyl)indan (72%) | Not specified as major |

| 1,2-Dihydronaphthalene (Unsubstituted) | TMOF | 1-(Dimethoxymethyl)indan (81%) | Not specified as major |

Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by distinct reaction mechanisms, which have been elucidated through experimental and computational studies.

The mechanism of the thallium trinitrate (TTN)-mediated ring contraction is particularly illustrative of how the electron-withdrawing nature of the bromine atom influences the reaction pathway. scispace.comscielo.br The reaction is initiated by the electrophilic addition of thallium(III) to the double bond, forming an oxythallated adduct. scispace.com For substrates with electron-donating groups, this intermediate readily undergoes a 1,2-aryl shift, leading to the rearranged indan (B1671822) product in high yield. scispace.comscielo.brresearchgate.net However, for this compound, the electron-withdrawing bromo group deactivates the aromatic ring, making the aryl shift less favorable. scispace.comscielo.br This reduced reactivity allows competing pathways to become significant. scispace.comscielo.brresearchgate.net One such pathway is the solvolysis of the C-Tl bond, leading to glycol dimethyl ether derivatives. scielo.br Another proposed mechanism for the formation of naphthalene by-products is an initial allylic oxidation followed by acid-catalyzed dehydration, which is favored by the formation of a stable aromatic ring. scispace.comscielo.br

For cobalt-catalyzed cyclizations that form the dihydronaphthalene ring, mechanistic studies, including trapping experiments and DFT calculations, point to a metallo-radical pathway. rsc.orgrsc.org The reaction begins with the formation of a cobalt(III)-carbene radical intermediate. rsc.org This is followed by a hydrogen atom transfer to create a benz-allylic radical. rsc.org From this point, two pathways can lead to the dihydronaphthalene product: a direct radical-rebound step or the dissociation of an ortho-quinodimethane (o-QDM) fragment, which then undergoes a 6π-electrocyclization. rsc.orgrsc.org

Electrochemical syntheses of dihydronaphthalenes, such as the [4+2] annulation of styrenes, have also been mechanistically studied. chinesechemsoc.org Cyclic voltammetry and EPR experiments support a mechanism involving the single-electron oxidation of one of the alkene partners to form a radical cation. chinesechemsoc.org This radical cation is then attacked by the other nucleophilic alkene, initiating a sequence of radical cyclization, further oxidation, and deprotonation to yield the final dihydronaphthalene product. chinesechemsoc.org

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 1,2 Dihydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and environment of each atom in 6-Bromo-1,2-dihydronaphthalene can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, and aliphatic protons in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The vinylic protons of the cyclohexene (B86901) ring and the two pairs of methylene (B1212753) (CH₂) protons would also exhibit characteristic resonances.

Based on the structure and analysis of similar dihydronaphthalene compounds, the following proton signals are anticipated:

Aromatic Protons (H-5, H-7, H-8): These three protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The proton adjacent to the bromine atom (H-5 and H-7) would be influenced by its electron-withdrawing and anisotropic effects. The proton H-5 would likely appear as a doublet, coupled to H-4. H-7 would be a doublet of doublets, coupled to H-8, and H-8 would be a doublet coupled to H-7.

Vinylic Protons (H-3, H-4): The two vinylic protons would resonate between δ 5.8 and 6.5 ppm. H-4, being closer to the aromatic ring, may appear slightly further downfield than H-3. They would show coupling to each other and to the adjacent methylene protons at C-2.

Aliphatic Protons (H-1, H-2): The two sets of methylene protons are diastereotopic and would appear as complex multiplets in the upfield region, likely between δ 2.2 and 2.8 ppm. The protons at C-1 are coupled to the protons at C-2, and the protons at C-2 are coupled to both the C-1 protons and the vinylic proton at C-3.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-5, H-7, H-8 | 7.0 - 7.5 | m (multiplet) | Complex pattern due to coupling between aromatic protons. |

| H-4 | ~6.4 | d (doublet) | Coupled to H-3. |

| H-3 | ~6.0 | dt (doublet of triplets) | Coupled to H-4 and the two protons at C-2. |

| H-1 | ~2.8 | t (triplet) | Coupled to the two protons at C-2. |

| H-2 | ~2.3 | m (multiplet) | Coupled to protons at C-1 and C-3. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique electronic environments.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-6) would be significantly shielded, appearing around δ 120 ppm. The other five aromatic carbons would resonate in the typical range of δ 125-140 ppm.

Vinylic Carbons: The two sp² hybridized carbons of the double bond (C-3 and C-4) would appear in the region of δ 120-130 ppm.

Aliphatic Carbons: The two sp³ hybridized methylene carbons (C-1 and C-2) would be the most shielded, appearing upfield around δ 20-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-4a, C-8a (Quaternary) | 130 - 140 | Aromatic carbons at the ring fusion. |

| C-5, C-7, C-8 | 125 - 130 | Aromatic CH carbons. |

| C-3, C-4 | 120 - 130 | Vinylic CH carbons. |

| C-6 (Quaternary) | ~120 | Carbon attached to bromine (C-Br). |

| C-1, C-2 | 20 - 30 | Aliphatic CH₂ carbons. |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. It would clearly show the correlation between the vinylic protons (H-3 and H-4) and their respective neighboring aliphatic protons (H-2), as well as the coupling between the two aliphatic methylene groups (H-1 and H-2). It would also confirm the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each protonated carbon by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

While less common than ¹H or ¹³C NMR, NMR spectroscopy of halogen nuclei like ⁷⁹Br and ⁸¹Br can provide information about the electronic environment around the halogen atom. Both bromine isotopes are quadrupolar, which typically results in very broad NMR signals, making detection challenging. However, the chemical shift and, more significantly, the linewidth of the bromine signal are highly sensitive to the symmetry of the local electronic environment and molecular dynamics. For this compound, ⁷⁹Br/⁸¹Br NMR could be used to study the C-Br bond's nature and interactions, although it is not a routine characterization technique.

Advanced Two-Dimensional NMR Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. fishersci.ie For this compound (C₁₀H₉Br), HRMS would confirm the molecular formula by matching the measured mass to the calculated theoretical mass to within a few parts per million (ppm). The analysis would show two major molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine.

| Ion Formula | Isotope | Calculated Mass (m/z) |

|---|---|---|

| [C₁₀H₉⁷⁹Br]⁺˙ | ⁷⁹Br | 207.9937 |

| [C₁₀H₉⁸¹Br]⁺˙ | ⁸¹Br | 209.9916 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating volatile compounds and identifying them based on their mass-to-charge ratio. In the context of this compound and its derivatives, GC-MS is a primary tool for monitoring the progress of synthesis reactions and assessing the purity of the final product. rsc.orgrsc.org

During the synthesis of dihydronaphthalene structures, reaction completion is often monitored by taking aliquots from the reaction mixture and analyzing them via GC-MS. rsc.orgrsc.org This allows chemists to track the consumption of starting materials and the formation of the desired product over time. For instance, in syntheses of related substituted dihydronaphthalenes, GC-MS analysis confirms when the starting material has been completely consumed, signaling the appropriate time to conclude the reaction. rsc.orgrsc.org

Furthermore, GC-MS is crucial for purity assessment of the final product. semanticscholar.org The gas chromatogram indicates the presence of any residual starting materials or byproducts, while the mass spectrum for the main peak provides confirmatory evidence for the identity of the target compound by analyzing its fragmentation pattern. While specific mass spectral data for this compound is not widely published, analysis of related brominated aromatic compounds shows characteristic isotopic patterns for bromine (79Br and 81Br), which aids in their identification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. An IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the dihydroalkene portion, and the carbon-bromine bond.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Alkene C=C | Stretch | 1650-1600 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-Br | Stretch | 680-500 |

The presence of these key bands in an experimental spectrum would provide strong evidence for the successful synthesis of the target molecular framework.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

For derivatives of this compound, XRD has been successfully employed to confirm molecular structures and stereochemistry. For example, the crystal structure of 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one was confirmed by single-crystal XRD, revealing a monoclinic space group (P2₁/n) and providing details on the conformation of the dihydronaphthalenone ring. Similarly, the structures of various substituted dihydronaphthalenes produced in electrochemical annulation reactions have been unambiguously confirmed by X-ray crystallography. chinesechemsoc.org

Should this compound be obtained in a crystalline form suitable for single-crystal XRD, the analysis would yield a detailed structural model, confirming the positions of all atoms, including the bromine substituent on the aromatic ring. This would serve as unequivocal proof of its identity and structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For derivatives of this compound, HPLC is particularly valuable for assessing purity and for separating enantiomers when a chiral center is present. semanticscholar.orgrsc.org

In one study, the enantiomers of a closely related compound, (R)-Methyl 6-bromo-1-chloro-2-oxo-1,2-dihydronaphthalene-1-carboxylate, were successfully separated using a chiral HPLC column. rsc.org This demonstrates the power of HPLC in handling complex stereochemical analyses within this class of compounds. The conditions used highlight the typical parameters that would be optimized for such a separation.

Table 2: Example of Chiral HPLC Conditions for a 6-Bromo-dihydronaphthalene Derivative rsc.org

| Parameter | Condition |

| Column | Daicel Chiralpak OD-H (25 cm) |

| Mobile Phase | Hexane / Isopropanol (IPA) = 90 / 10 |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_major) | 17.96 min |

| Retention Time (t_minor) | 21.31 min |

This methodology is scalable and can be adapted for preparative separations to isolate impurities or specific stereoisomers. sielc.com

Gas Chromatography (GC) is a common technique used to determine the purity of volatile substances. In the synthesis of dihydronaphthalene compounds, GC is frequently used to determine the yield and purity of the products. chinesechemsoc.org The method relies on separating compounds based on their boiling points and interactions with the stationary phase of the GC column. The area of the peak in the resulting chromatogram is proportional to the amount of the compound present. For instance, in the electrochemical synthesis of various 1,2-dihydronaphthalenes, product yields were determined by GC analysis using an internal standard for calibration. chinesechemsoc.org For a compound like 6-Bromo-1-hexene, purity specifications are often defined by a minimum percentage determined by GC assay. thermofisher.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used ubiquitously in synthetic organic chemistry to monitor the progress of a reaction. rsc.orgbeilstein-journals.orgrsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. By visualizing the spots under UV light or with a stain, one can observe the disappearance of starting materials and the appearance of the product. rsc.org

For example, in the synthesis of 3-Bromo-1,2-dihydronaphthalene (B1625529), the reaction was monitored by TLC until the starting material was completely consumed. beilstein-journals.org The resulting product had a specific retention factor (Rf) value, which is a characteristic of the compound in a given solvent system.

Table 3: Example TLC Data for a Bromo-dihydronaphthalene Isomer beilstein-journals.org

| Compound | Solvent System (Mobile Phase) | Rf Value |

| 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | Cyclohexane/Ethyl Acetate (4:1) | 0.62 |

This type of analysis is crucial for determining the endpoint of reactions involving this compound and for guiding its subsequent purification by column chromatography. rsc.org

Computational and Theoretical Investigations of 6 Bromo 1,2 Dihydronaphthalene

Electronic Structure Analysis and Molecular Orbitals

Computational analysis provides significant insights into the electronic characteristics of 6-Bromo-1,2-dihydronaphthalene. The introduction of a bromine atom to the 1,2-dihydronaphthalene (B1214177) structure influences its electronic properties. The bromine atom, being an electron-withdrawing group, can affect the electron density distribution across the molecule. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. For dihydronaphthalene derivatives, these orbitals are key to understanding their behavior in photochemical reactions. acs.org In related compounds, the specific substitution patterns, such as the placement of a bromine atom, have been shown to modulate the energy levels of these frontier orbitals.

Theoretical studies on similar structures, like various dihydronaphthalene derivatives, have utilized methods such as CASPT2//CASSCF to model their electronic states and potential energy surfaces. acs.org These computational approaches help in elucidating the nature of the excited states and their decay pathways, which are governed by the molecule's electronic structure. acs.org

Conformational Analysis and Energetic Profiles

The 1,2-dihydronaphthalene ring system is not planar and can adopt different conformations. In a related naphthalene (B1677914) derivative, the cyclohexa-1,3-diene ring of the 1,2-dihydronaphthalene system was found to adopt a half-chair conformation. iucr.org The presence and position of substituents, such as the bromine atom in this compound, can influence the stability of these conformations.

Computational methods are employed to determine the preferred conformations and the energy barriers between them. For instance, in a study of a different substituted dihydronaphthalene, computer-optimized structures were used to analyze the spatial arrangement during a reaction. mdpi.com These models can predict the most stable geometric structure by calculating the relative energies of different possible conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and related compounds. For example, the oxidation of 1,2-dihydronaphthalenes with thallium trinitrate has been studied, and mechanisms for the formation of various products have been proposed based on the electronic nature of substituents. researchgate.netscielo.br In these reactions, electron-withdrawing groups like bromine were found to influence the product distribution, leading to the formation of glycolic derivatives and naphthalenes. researchgate.netscielo.br

Density Functional Theory (DFT) calculations are commonly used to model reaction pathways. For instance, DFT has been used to study the epoxidation of 1,2-dihydronaphthalene, revealing how dispersion effects can influence stereoselectivity. ethz.ch In another example, the mechanism of a TaCl5-mediated reaction was investigated using B3LYP/6-31G(d)/LanL2DZ level of theory to calculate the activation barrier for the opening of a cyclopropane (B1198618) ring. mdpi.com

Furthermore, computational studies on the photochemical ring-opening of 1,2-dihydronaphthalene have mapped out potential energy surfaces to explain its photochromic activity. acs.org These models can identify transition states and intermediates, providing a detailed picture of the reaction progress. acs.orgmdpi.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic data of molecules like this compound. Theoretical calculations can predict spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For instance, in the characterization of related tetralone compounds, DFT calculations (e.g., B3LYP/6-31G*) have been suggested to model electron density maps, which can be correlated with NMR data. Similarly, the IR spectra of protonated methanol-water clusters have been simulated based on optimized structures from DFT calculations. acs.org While direct computational data for this compound is not prevalent in the provided results, the methodologies are well-established for analogous structures. acs.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a compound influences its reactivity. For derivatives of 1,2-dihydronaphthalene, the nature and position of substituents are key determinants of their chemical behavior.

The presence of a bromine atom, an electron-withdrawing group, in the aromatic ring of 1,2-dihydronaphthalene has been shown to affect its reactivity in oxidation reactions. researchgate.netscielo.br Specifically, in the thallium trinitrate-mediated oxidation, 1,2-dihydronaphthalenes with electron-withdrawing groups like bromo and nitro favored the formation of naphthalenes and glycolic derivatives over ring-contracted indans. researchgate.netscielo.br This is in contrast to substrates with electron-donating groups, which favored the rearrangement. researchgate.netscielo.br

In a different context, the structure of bromo-substituted tetralones, which are related to dihydronaphthalenes, has been shown to be crucial for their utility in synthesizing other compounds. For example, the position of the bromine atom influences the synthetic routes and the potential for creating polycyclic aromatic hydrocarbons with specific optoelectronic properties.

Role of 6 Bromo 1,2 Dihydronaphthalene As a Synthetic Building Block

Versatility in the Construction of Complex Organic Architectures

The 1,2-dihydronaphthalene (B1214177) framework is a key structural motif found in numerous natural products and biologically active molecules. rsc.org The presence of a bromine atom in 6-bromo-1,2-dihydronaphthalene provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for the assembly of intricate molecular architectures.

One of the primary applications of this building block is in transition metal-catalyzed cross-coupling reactions. For instance, the bromine atom can readily participate in Suzuki-Miyaura couplings with aryl boronic acids to form biaryl structures. vulcanchem.com This method is instrumental in the synthesis of complex molecules with extended aromatic systems. Similarly, Buchwald-Hartwig amination reactions, which form carbon-nitrogen bonds, can be employed to introduce nitrogen-containing functional groups. vulcanchem.com

The dihydronaphthalene core itself can undergo various transformations. The double bond can be subjected to oxidation, reduction, or addition reactions, further expanding the synthetic possibilities. For example, catalytic hydrogenation can saturate the double bond to yield the corresponding tetralin derivative. smolecule.com This versatility allows chemists to strategically modify the core structure after the initial coupling reactions, leading to a diverse array of complex organic molecules.

Recent advancements have also demonstrated the synthesis of 1,2-dihydronaphthalene derivatives through innovative catalytic methods, such as those involving cobalt(III)-carbene radicals. rsc.orgrsc.org These methods often offer high efficiency and broad substrate scope, further highlighting the importance of the dihydronaphthalene scaffold in modern organic synthesis. rsc.orgrsc.org

Precursor for Diversified Dihydronaphthalene Derivatives

This compound serves as a key starting material for a wide range of substituted dihydronaphthalene derivatives. The bromine atom can be replaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 6-position. smolecule.com

Electrochemical methods have also emerged as a powerful tool for the synthesis of polysubstituted 1,2-dihydronaphthalenes from styrenes, offering a metal- and oxidant-free approach. chinesechemsoc.org While not directly starting from this compound, these methods underscore the significance of the dihydronaphthalene core in synthetic chemistry. chinesechemsoc.org

The following table summarizes some of the transformations of this compound and related compounds into more complex derivatives:

| Starting Material | Reagents and Conditions | Product | Research Finding |

| 6-Bromo-1-tetralone | 1. Sodium borohydride (B1222165), Ethanol2. p-Toluenesulfonic acid, Benzene3. m-Chloroperbenzoic acid, Dichloromethane4. Boron trifluoride-ethyl ether, Benzene (B151609) | 6-Bromo-2-tetralone (B1270756) | A multi-step synthesis to convert the 1-tetralone (B52770) to the 2-tetralone (B1666913) isomer. google.com |

| 1,2-Dihydronaphthalene | Bromine or N-bromosuccinimide, Inert solvent | 4-Bromo-1,2-dihydronaphthalene (B12817273) | Direct bromination of the dihydronaphthalene core. smolecule.com |

| 4-Bromonaphthalene | Nickel-catalyzed hydrogenation | 4-Bromo-1,2-dihydronaphthalene | Partial saturation of the naphthalene (B1677914) ring system. vulcanchem.com |

| 6-Methoxy-1-tetralone | Multi-step synthesis | Diversified heterocyclic dihydronaphthalene derivatives | Used as a building block for compounds with potential anticancer activity. nih.gov |

Utility in the Synthesis of Carbocyclic and Heterocyclic Systems

The reactivity of this compound extends to the construction of both carbocyclic and heterocyclic ring systems. The bromine atom facilitates cyclization reactions, leading to the formation of fused ring systems.

Carbocyclic Systems: Intramolecular Heck reactions are a powerful tool for forming new carbon-carbon bonds. A derivative of this compound could be designed to undergo such a reaction, leading to the formation of a new carbocyclic ring fused to the dihydronaphthalene core. The synthesis of aryldihydronaphthalene derivatives through cyclization reactions is a well-established strategy. rsc.org

Heterocyclic Systems: The bromine atom can be displaced by heteroatom nucleophiles, such as amines or thiols, to initiate the formation of heterocyclic rings. For example, a subsequent intramolecular reaction of the introduced functional group with another part of the molecule can lead to the formation of nitrogen- or sulfur-containing heterocycles fused to the dihydronaphthalene framework. The synthesis of various heterocyclic compounds often utilizes brominated intermediates. sapub.org

The following table provides examples of reactions used to synthesize carbocyclic and heterocyclic systems from related dihydronaphthalene precursors:

| Precursor | Reaction Type | Resulting System | Key Features of the Synthesis |

| o-Styryl N-tosyl hydrazones | Cobalt-catalyzed intramolecular cyclization | 1,2-Dihydronaphthalenes | Utilizes a cobalt(III)-carbene radical intermediate. rsc.org |

| 6-Methoxy-1-tetralone | Condensation and cyclization reactions | Thiazole and pyranothiazole fused dihydronaphthalenes | A multi-step synthesis to construct complex heterocyclic systems. nih.gov |

| 1-Naphthylmethylamines | Base-induced dehydrogenative and dearomative transformation | 1,4-Dihydronaphthalene-1-carbonitriles | Involves two consecutive β-H eliminations. acs.org |

| 1,4-Dihydronaphthalene | Reaction with dichlorocarbene (B158193) followed by ring-opening | 2-Bromo-3-(bromomethyl)naphthalene | A metal-free approach to functionalized naphthalenes. dergipark.org.tr |

Development of Novel Reagents and Catalysts Utilizing the Dihydronaphthalene Framework

The unique electronic and structural properties of the dihydronaphthalene scaffold make it an attractive platform for the development of new reagents and catalysts. While specific examples utilizing this compound in this context are not extensively documented, the general principles of ligand and catalyst design suggest its potential.

The dihydronaphthalene core can be functionalized with coordinating groups, such as phosphines or nitrogen-based ligands. The resulting molecules could then act as ligands for transition metals, forming catalysts with specific steric and electronic properties. The chirality of certain dihydronaphthalene derivatives could also be exploited in the development of asymmetric catalysts.

The broader class of bromo-organic compounds is known to have applications in catalysis. sci-hub.se For instance, they can act as catalysts or pre-catalysts in various organic transformations. sci-hub.se The development of catalysts based on the 1,2-dihydronaphthalene structure is an active area of research, with a focus on creating efficient and selective catalytic systems. rsc.org

Future Directions and Emerging Research Avenues in 6 Bromo 1,2 Dihydronaphthalene Chemistry

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for all chemical compounds, including 6-Bromo-1,2-dihydronaphthalene. chemijournal.com The goal is to develop processes that are not only efficient but also minimize environmental impact through the reduction of waste, use of safer chemicals, and energy efficiency. solubilityofthings.com

Future research in this area is expected to focus on:

Catalytic Systems: The development of more efficient and environmentally benign catalysts is a cornerstone of green chemistry. ijrpr.comresearchgate.net For the synthesis of halogenated naphthalenes, research is moving away from stoichiometric reagents towards catalytic methods. chimia.ch The use of earth-abundant metals like iron and copper as catalysts is a promising direction. For instance, Fe2O3 has shown high catalytic activity in certain aromatic functionalization reactions. chimia.ch Similarly, copper-based catalysts are known for their effectiveness in both halogenation and dehalogenation reactions of aromatic compounds. mdpi.com

Alternative Solvents: Traditional organic solvents often pose environmental and health risks. orientjchem.org Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO2), and bio-based solvents. orientjchem.org The development of synthetic methods for this compound that operate effectively in these green solvents will be a significant advancement.

Atom Economy: Synthetic methods with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are a key aspect of green chemistry. chemijournal.com Reactions like cycloadditions and C-H functionalization are inherently more atom-economical than traditional substitution reactions that generate stoichiometric byproducts. nih.govanr.fr The intramolecular didehydro-Diels-Alder (IMDDA) reaction, for example, can offer an environmentally benign alternative to typical oxidation protocols for forming aromatic compounds. nih.gov

Here is a table summarizing potential greener synthetic approaches:

| Synthetic Approach | Green Chemistry Principle | Potential Advantage |

| Iron or Copper Catalysis | Use of renewable feedstocks & safer chemicals | Reduced toxicity and cost compared to precious metal catalysts. chimia.chmdpi.com |

| Supercritical CO2 as solvent | Safer solvents and auxiliaries | Non-toxic, non-flammable, and easily removable solvent. orientjchem.org |

| C-H Functionalization | Atom Economy & Designing safer chemicals | Direct functionalization reduces the need for pre-functionalized substrates and minimizes waste. anr.fr |

| Electrochemical Synthesis | Design for energy efficiency | Can avoid the use of chemical oxidants and reductants, often proceeding under mild conditions. chinesechemsoc.org |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The presence of both a bromine atom and a dihydronaphthalene core in this compound opens up a wide array of possibilities for novel chemical transformations.

Emerging research is likely to explore:

Combined C-H Functionalization/Cope Rearrangement: This powerful reaction, often catalyzed by rhodium complexes, allows for the stereoselective functionalization of sp3 C-H bonds. nih.govnih.gov Applying this to this compound could lead to the synthesis of highly complex and stereochemically rich molecules. nih.gov The selectivity of these reactions can be influenced by the catalyst, the specific vinyldiazoacetate used, and the structure of the dihydronaphthalene itself. acs.org

Dearomative Transformations: Recent studies have shown that 1-naphthylmethylamines can undergo a base-induced dearomative transformation to yield 1,4-dihydronaphthalene-1-carbonitriles. acs.orgnih.gov Exploring similar dearomatization strategies with this compound could provide access to novel functionalized scaffolds.

Electrochemical Annulation: Electrochemical methods offer a green and efficient way to construct molecular complexity. An electrochemical oxidative [4+2] annulation of styrenes has been developed for the synthesis of 1,2-dihydronaphthalenes without the need for metal catalysts or external oxidants. chinesechemsoc.org Adapting such methods to incorporate the bromo-substituted dihydronaphthalene could lead to new synthetic routes.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the mechanisms of reactions involving this compound and characterizing the resulting products requires sophisticated analytical techniques.

Future advancements will likely involve:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and laser flash photolysis are crucial for studying the dynamics of chemical reactions, including the formation and decay of transient species like excimers. core.ac.uk These methods can provide insights into the kinetics and thermodynamics of reactions involving naphthalene (B1677914) derivatives. core.ac.ukmonash.edu

In-situ Monitoring: The ability to monitor reactions in real-time provides invaluable information about reaction pathways and intermediates. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be employed to track the progress of transformations involving this compound.

Advanced Mass Spectrometry: Resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry (ToF-MS) is a powerful tool for identifying and characterizing naphthalene derivatives in complex mixtures. aanda.org

This table highlights some advanced spectroscopic techniques and their applications:

| Technique | Application | Information Gained |

| Time-Resolved Fluorescence Spectroscopy | Studying excited state dynamics | Lifetimes of excited states, excimer formation kinetics. core.ac.ukmonash.edu |

| Laser Flash Photolysis | Detecting transient intermediates | Absorption spectra and decay kinetics of short-lived species. core.ac.uk |

| In-situ NMR Spectroscopy | Real-time reaction monitoring | Identification of intermediates and determination of reaction kinetics. |

| REMPI-ToF-MS | Analysis of complex mixtures | Mass and absorption profiles of individual components. aanda.org |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by accelerating discovery and optimizing reaction conditions. chemcopilot.comijsea.com

Key areas of integration for this compound chemistry include:

Retrosynthesis Prediction: AI-driven tools can automatically learn chemical knowledge from vast reaction databases to propose novel and efficient synthetic routes. engineering.org.cnmi-6.co.jp This can help chemists design more effective syntheses of complex molecules starting from this compound.

Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the products, yields, and optimal conditions for chemical reactions with high accuracy. eurekalert.orgacs.org This reduces the need for extensive experimental screening and accelerates the development of new transformations for this compound. chemcopilot.com

Generative Models for Novel Molecules: AI can be used to design new molecules with desired properties. whiterose.ac.uk By using this compound as a starting point, generative models could propose novel derivatives with specific biological or material properties.

Discovery of New Catalytic Systems for this compound Transformations

The development of novel and more efficient catalytic systems is crucial for expanding the synthetic utility of this compound.

Future research will likely focus on:

Cross-Coupling Reactions: The bromine atom on the naphthalene ring is an ideal handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com The discovery of new catalysts, including those based on nickel and palladium, can improve the efficiency and selectivity of these reactions, even allowing for the cross-coupling of two different electrophiles. nih.gov

Organocatalysis: Asymmetric organocatalysis offers an environmentally friendly approach to synthesizing chiral compounds. beilstein-journals.org The development of organocatalysts for the atroposelective synthesis of axially chiral biaryls from this compound is a promising area of research.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. Exploring photoredox-catalyzed reactions of this compound could unlock new reaction pathways.

Here is a table of exemplary catalytic systems for transformations of halogenated aromatic compounds:

| Catalyst Type | Reaction | Potential Application for this compound |

| Palladium Complexes | Cross-coupling reactions | Formation of C-C and C-heteroatom bonds. mdpi.com |

| Nickel Complexes | Cross-electrophile coupling | Coupling with other electrophiles to form complex dienes. nih.gov |

| Chiral Dirhodium Tetracarboxylates | C-H Functionalization/Cope Rearrangement | Asymmetric synthesis of complex polycyclic structures. nih.gov |

| Copper Salts | Halogenation/Dehalogenation | Introduction or removal of halogen atoms. mdpi.com |

| Organocatalysts (e.g., DABCO) | Aromatic Halogenation | Mild and efficient halogenation reactions. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-1,2-dihydronaphthalene, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common synthesis involves reducing 6-bromo-1-tetralol using NaBH₄ in anhydrous methanol, followed by acid-catalyzed dehydration with p-toluenesulfonic acid (p-TsOH) in toluene at 130°C. Key parameters include maintaining stoichiometric excess of NaBH₄ (1.3 equivalents) and precise temperature control during dehydration to minimize side reactions. Yields up to 91% are achievable with careful solvent removal and purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For example, ¹³C NMR (75 MHz, CDCl₃) reveals distinct peaks at δ 23.0 (CH₂) and 26.9 (CH₂), with aromatic carbons between δ 119.8–136.0. Chiral HPLC (e.g., Chiralcel OJ column with hexane/2-propanol mobile phase) can resolve stereoisomers, while GC-MS validates purity (>95%) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, purity) of this compound?

- Methodological Answer : Variations in purity (e.g., 96% vs. 98%) or physical state (oil vs. solid) may arise from synthesis protocols or storage conditions. Cross-validate results using multiple analytical methods (HPLC, NMR) and replicate procedures under controlled environments (e.g., inert atmosphere, low-temperature storage) .

Advanced Research Questions

Q. How does the dimerization kinetics of this compound compare to other dihydronaphthalene derivatives?

- Methodological Answer : Dimerization rates depend on substituent effects. For example, 1,2-dimethylene-1,2-dihydronaphthalene dimerizes faster due to increased ring strain. Kinetic studies using flow ¹H NMR at varying temperatures (e.g., 25–80°C) can quantify activation energies. Compare rate constants (k) under identical solvent conditions (e.g., CD₃CN) .

Q. What metabolic pathways involve this compound in microbial systems?

- Methodological Answer : In E. coli JM109(DE3), dioxygenases catalyze the formation of cis-1,2-dihydroxy-1,2-dihydronaphthalene. Stereochemical analysis via chiral HPLC confirms metabolite configuration. Investigate gene expression (e.g., nah operon) to map biodegradation pathways and assess environmental persistence .

Q. What computational methods are used to predict the molecular geometry and reactivity of brominated dihydronaphthalenes?

- Methodological Answer : Ab initio calculations (e.g., 4-21G basis set) refine molecular geometries and assess dihedral angle effects on aromaticity. Density Functional Theory (DFT) models predict electrophilic substitution patterns at the brominated position, guiding synthetic modifications .

Q. How can researchers mitigate hazards when handling this compound in the laboratory?

- Methodological Answer : Follow GHS safety protocols: Use fume hoods (S23), wear nitrile gloves and goggles (S36/37/39), and avoid inhalation. In case of exposure, rinse eyes with water (S26) and seek medical aid. Store at 0–6°C to prevent degradation .

Data Contradiction Analysis

- Synthesis Reproducibility : reports a light brown oil product, while commercial sources ( ) describe solid forms. This discrepancy may arise from residual solvents or crystallization conditions. Replicate syntheses with rigorous drying and characterize via DSC to clarify phase behavior.

- Purity Variability : Discrepancies in purity (93% vs. 98%) highlight the need for standardized analytical methods (e.g., HPLC with UV detection at 254 nm) and third-party validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.